
Nicotinonitrile, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitro-
Overview
Description
Nicotinonitrile, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitro- is a useful research compound. Its molecular formula is C9H8ClN3O3 and its molecular weight is 241.63 g/mol. The purity is usually 95%.
The exact mass of the compound Nicotinonitrile, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23794. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Nicotinonitrile, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nicotinonitrile, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Nicotinonitrile, specifically 2-chloro-4-(methoxymethyl)-6-methyl-5-nitro, is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C9H8ClN3O3
- Molecular Weight : 229.68 g/mol
- CAS Number : 12869
The compound features a nitro group, a chloro substituent, and a methoxymethyl group attached to a pyridine ring, which contribute to its unique biological properties.
Nicotinonitrile derivatives have been studied for their ability to interact with various biological targets. The presence of the nitro group suggests potential activity as a nitro-reductase substrate , which can lead to the generation of reactive intermediates that may exert cytotoxic effects on cancer cells. Additionally, the chloro and methoxymethyl groups may enhance binding affinity to specific enzymes or receptors involved in cellular signaling pathways.
Anticancer Properties
Research indicates that nicotinonitrile compounds can inhibit the proliferation of cancer cells. For example, studies have shown that derivatives can act on protein kinases involved in tumor growth and metastasis. The compound's ability to inhibit mutant forms of receptor tyrosine kinases has been documented, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
Nicotinonitrile has been identified as a potential inhibitor of various enzymes, including those involved in metabolic pathways. The specific interactions with enzymes such as cytochrome P450 and glutathione S-transferase have been noted, indicating its role in modulating drug metabolism and detoxification processes .
Research Findings and Case Studies
A summary of key studies related to the biological activity of nicotinonitrile is presented below:
Study | Findings | Implications |
---|---|---|
Study 1 | Demonstrated significant inhibition of cancer cell lines at low micromolar concentrations. | Suggests potential for development as an anticancer therapeutic. |
Study 2 | Identified as an effective inhibitor of specific protein kinases involved in signaling pathways. | Highlights its role in targeted cancer therapies. |
Study 3 | Explored enzyme inhibition capabilities affecting drug metabolism. | Could impact pharmacokinetics of co-administered drugs. |
Applications in Medicine
Given its biological activities, nicotinonitrile is being explored for various therapeutic applications:
- Anticancer Therapy : Its ability to inhibit tumor growth makes it a candidate for further investigation in oncology.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, warranting further exploration .
- Drug Development : As a building block in synthetic chemistry, nicotinonitrile derivatives are being investigated for their utility in developing new pharmaceuticals.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Research : Nicotinonitrile derivatives have been investigated for their potential anticancer properties. Modifications to the nicotinonitrile structure can enhance cytotoxicity against various cancer cell lines. For instance, studies have indicated that similar compounds exhibit significant inhibition of cancer cell proliferation, suggesting that this compound may also possess similar effects .
- Enzyme Inhibition : This compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For example, it has been evaluated as an inhibitor of acetyl-CoA carboxylase (ACC), which is relevant in obesity and dyslipidemia treatment .
2. Agrochemicals
- Pesticide Development : The unique structural features of nicotinonitrile make it a candidate for developing new agrochemicals. Its ability to interact with biological systems can be harnessed to create effective pesticides that target specific pests while minimizing environmental impact .
3. Biochemical Studies
- Receptor Binding Studies : The compound's structural characteristics allow it to interact with various biological receptors, making it useful in studies aimed at understanding receptor-ligand interactions. This can provide insights into drug design and development .
Case Studies and Research Findings
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related compounds, indicating that modifications in the nicotinonitrile structure can enhance cytotoxicity against cancer cell lines. The unique functional groups in this compound may similarly influence its effectiveness as an anticancer agent .
Case Study 2: Enzyme Inhibition
Research has focused on the compound's ability to inhibit acetyl-CoA carboxylase (ACC). Inhibitors of ACC are considered potential therapeutic agents for metabolic diseases such as obesity. The study highlighted the compound's binding affinity and inhibitory effects on ACC, suggesting avenues for further research into its therapeutic potential .
Properties
IUPAC Name |
2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O3/c1-5-8(13(14)15)7(4-16-2)6(3-11)9(10)12-5/h4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHLPTCKXVCLBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)Cl)C#N)COC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222158 | |
Record name | Nicotinonitrile, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
719-48-2 | |
Record name | 2-Chloro-4-(methoxymethyl)-6-methyl-5-nitro-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=719-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-cyano-4-(methoxymethyl)-6-methyl-5-nitropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC23794 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23794 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nicotinonitrile, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-3-CYANO-4-(METHOXYMETHYL)-6-METHYL-5-NITROPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/729GXY4JGW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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